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Compound of Interest

Compound Name: m-PEG7-alcohol

Cat. No.: B038520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
methoxy-polyethylene glycol with seven ethylene glycol units (m-PEG7-alcohol). The
information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) data, is essential for the characterization, quality
control, and successful implementation of this versatile linker in drug development and various
research applications.

Molecular Structure and Properties

m-PEG7-alcohol is a discrete polyethylene glycol (dPEG®) linker, meaning it is a single
molecular entity with a defined structure and molecular weight, unlike traditional polydisperse
PEG polymers.[1] This characteristic is crucial for the precise and reproducible synthesis of
bioconjugates. The terminal hydroxyl group allows for further chemical modification and
attachment to various molecules of interest.[2][3]

Chemical Structure:

Caption: Chemical structure of m-PEG7-alcohol.

Spectroscopic Data
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The following tables summarize the expected quantitative data for the spectroscopic analysis of
m-PEG7-alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of m-
PEG7-alcohol.[4]

Table 1: *H NMR Spectroscopic Data for m-PEG7-alcohol (Solvent: CDCIs)

Chemical Shift (6, . .
Protons Multiplicity Integration

ppm)

Methoxy (-OCHs) ~3.38 Singlet 3H

Methylene adjacent to

methoxy (-CH2-O- ~3.55 Multiplet 2H
CHs)
PEG Backbone (-O- )

~3.60 - 3.70 Multiplet ~24H
CH2-CH2-0-)
Methylene adjacent to ]

~3.70 Triplet 2H

hydroxyl (-CH2-OH)

Note: The ethylene glycol backbone of PEG typically shows a strong, broad signal around 3.6
ppm.[5] 13C satellite peaks may also be observed at approximately £70 Hz from the main PEG
signal due to the natural 1.1% abundance of 13C.[5][6]

Table 2: 3C NMR Spectroscopic Data for m-PEG7-alcohol (Solvent: CDCIs)
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Carbon Chemical Shift (6, ppm)
Methoxy (-OCHs) ~59.0
PEG Backbone (-O-CH2-CHz2-O-) ~70.5
Methylene adjacent to hydroxyl (-CH2-OH) ~61.5

Methylene adjacent to the terminal ether (-O-
CH2-CH2-OH)

~72.5

Note: The chemical shifts for PEG compounds can show slight variations. The peak at ~70 ppm

is characteristic of the repeating ethylene oxide units.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For m-PEG7-
alcohol, the key characteristic absorptions are from the hydroxyl and ether groups.[8][9]

Table 3: IR Spectroscopic Data for m-PEG7-alcohol

Functional Group Absorption Range (cm™?) Intensity
O-H Stretch (alcohol) 3500 - 3200 Strong, Broad
C-H Stretch (alkane) 2960 - 2850 Strong

C-O Stretch (ether and

alcohol)

1260 - 1050 Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can confirm the
identity of the compound. Electrospray ionization (ESI) and matrix-assisted laser
desorption/ionization (MALDI) are common techniques for analyzing PEG compounds.[1]

Table 4: Mass Spectrometry Data for m-PEG7-alcohol
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Parameter Value

Chemical Formula C15H3208[10]
Molecular Weight 340.41 g/mol [2][11]
Exact Mass 340.2097 u[2]
Common Adducts (ESI-MS) [M+Na]*, [M+K]*

Note: In ESI-MS, PEG compounds often form adducts with sodium ([M+Na]*) or potassium
([M+K]*) ions.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy Protocol

Sample Preparation:
e Accurately weigh 5-10 mg of the m-PEG7-alcohol sample.[5]

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, D20,
DMSO-ds).[5]

o Transfer the solution to a 5 mm NMR tube.[5]

Data Acquisition (*H NMR):

Instrument: 400 MHz or higher NMR spectrometer.[5]

Pulse Sequence: Standard single-pulse.[5]

Number of Scans: 16-64, depending on the sample concentration.[5]

Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.[4][5]

Data Acquisition (*3C NMR):
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e Instrument: 400 MHz or higher NMR spectrometer.[5]
e Pulse Sequence: Standard single-pulse with proton decoupling.[5]

e Number of Scans: 1024 or more, due to the low natural abundance of 13C.[5]

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation and Analysis:

Ensure the ATR crystal is clean.

For liquid samples, place a small drop of m-PEG7-alcohol directly onto the ATR crystal.[9]

Acquire the spectrum over the range of 4000-400 cm~1.[12]

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after the
measurement.[9]

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

Sample Preparation:

o Prepare a dilute solution of m-PEG7-alcohol in a solvent compatible with mass
spectrometry, such as acetonitrile or methanol, often with a small amount of formic acid or
ammonium acetate to promote ionization.

Data Acquisition:

« lonization Mode: Positive ion mode is typically used to observe protonated molecules
([M+H]™*) or adducts with alkali metals ([M+Na]*, [M+K]*).

e Analysis: The sample solution is introduced into the ESI source, and the mass-to-charge
ratio (m/z) of the resulting ions is measured.
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Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of m-PEG7-alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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